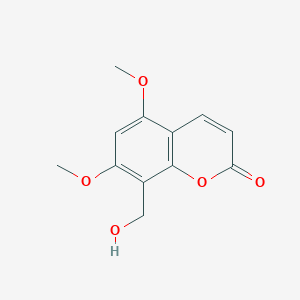

8-(羟甲基)-5,7-二甲氧基色满-2-酮

描述

Compounds like “8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one” belong to a class of organic compounds known as chromenones, which are characterized by a chromen-2-one skeleton . The hydroxymethyl group is a substituent with the structural formula −CH2−OH .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, methanol can be oxidized to formaldehyde, which can then be used in various reactions .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. The structure of the compound would likely involve a chromen-2-one core with hydroxymethyl and methoxy substituents .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used. For example, hydroxymethyl derivatives can be involved in various reactions, including condensations with aldehydes .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .科学研究应用

合成和化学性质

对结构上类似于 8-(羟甲基)-5,7-二甲氧基色满-2-酮的化合物的研究通常集中在它们的合成和化学性质上。例如,二羟基内酯衍生物的研究揭示了有趣的氢键模式,这对于理解这些化合物的分子结构和稳定性至关重要。羟甲基的存在,如在 8-羟基-5-羟甲基-3,6-二氧杂三环[6.3.1.0^1,5]十二烷-2-酮中,作为形成由羟基到羟基接触连接的链的供体。这种化学行为强调了此类化合物在材料科学中的重要性,特别是在设计具有特定相互作用能力的分子方面 (Rodríguez 等人,2005 年)。

抗氧化特性

具有甲氧基和羟甲基的化合物因其抗氧化特性而受到研究,这在制药和化妆品应用中引起了极大兴趣。例如,从中国沉香中分离出的新化合物,包括 6,7-二甲氧基-2-[2-(2'-羟苯基)乙基]色酮,表现出很强的 ABTS 自由基清除活性。这些发现突出了这些化合物在开发用于与健康相关的应用的抗氧化剂方面的潜力 (Li 等人,2020 年)。

在材料科学中的应用

使用与 8-(羟甲基)-5,7-二甲氧基色满-2-酮具有相似官能团的化合物(如 2,5-双(羟甲基)呋喃)的生物基聚酯的酶促合成表明了此类化学物质在材料科学中的相关性。这些衍生自生物基刚性二醇的聚酯展示了这些化合物在为各种应用创造具有理想性能的环保材料中的效用 (Jiang 等人,2014 年)。

缓蚀

另一个有趣的应用是在缓蚀领域。螺环丙烷衍生物(可能包含与 8-(羟甲基)-5,7-二甲氧基色满-2-酮 中的官能团相似的官能团)已被评估其在酸性条件下保护低碳钢的效率。这些研究对于希望提高金属部件和结构的寿命和耐久性的行业至关重要 (Chafiq 等人,2020 年)。

作用机制

Murrayacarpin B, also known as 8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one, is a phenolic compound . This compound can be isolated from the leaves and fruits of F. carica . The mechanism of action of Murrayacarpin B involves several steps, including target identification, interaction with targets, biochemical pathways, pharmacokinetics, and the result of action.

Mode of Action

It is known that phenolic compounds like murrayacarpin b often interact with their targets by donating a hydrogen atom, which can neutralize reactive oxygen species and prevent oxidative stress .

Biochemical Pathways

Murrayacarpin B is likely involved in the flavonoid biosynthetic pathway . Flavonoids are a group of plant secondary metabolites with various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . The specific downstream effects of Murrayacarpin B on these pathways are still under investigation.

Result of Action

It is known that phenolic compounds like murrayacarpin b have antioxidant activity . They can neutralize reactive oxygen species, thereby preventing oxidative stress and potential damage to cells .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Murrayacarpin B has been observed to exhibit different bioactivities, such as cytotoxic and anti-inflammatory properties . It has shown cytotoxic activity against various cell lines, including HCT 116, HeLa, HepG2, and others . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

属性

IUPAC Name |

8-(hydroxymethyl)-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-9-5-10(16-2)8(6-13)12-7(9)3-4-11(14)17-12/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMKZZUKJPKMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

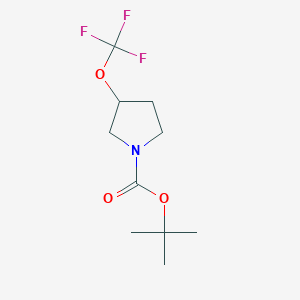

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

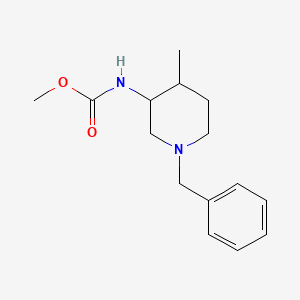

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)

![4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B3090114.png)